2-(4-Amino-2,6-difluorophenoxy)ethan-1-OL
Description
2-(4-Amino-2,6-difluorophenoxy)ethan-1-OL is a fluorinated aromatic ether derivative characterized by a phenoxy core substituted with two fluorine atoms at the 2- and 6-positions and an amino group at the 4-position. The ethanolic hydroxyl group enhances solubility in polar solvents, while the fluorine atoms contribute to metabolic stability and lipophilicity.
Properties
IUPAC Name |
2-(4-amino-2,6-difluorophenoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2/c9-6-3-5(11)4-7(10)8(6)13-2-1-12/h3-4,12H,1-2,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOMLGVZFWAXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCCO)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,6-difluorophenol and ethylene oxide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions.
Purification: The product is then purified through recrystallization or distillation to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale distillation units to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 2-(4-amino-2,6-difluorophenoxy)ethan-1-one.
Reduction: Formation of 2-(4-amino-2,6-difluorophenoxy)ethan-1-amine.
Substitution: Formation of various derivatives depending on the substituent used.
Scientific Research Applications
2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Amino-2,6-difluorophenoxy)ethan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available data and structural features:
Table 1: Key Properties of 2-(4-Amino-2,6-difluorophenoxy)ethan-1-OL and Selected Analogs
| Compound Name | Molecular Formula | Key Functional Groups | Lipophilicity (LogP)* | Potential Applications |
|---|---|---|---|---|
| This compound | C₈H₈F₂NO₂ | Amino, Fluorine, Hydroxyl, Ether | ~1.2 (estimated) | Pharmaceuticals, Agrochemicals |
| Ethyl 4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₅H₁₈N₂O₃S | Methoxy, Thioxo, Carboxylate, Ester | ~2.5 (estimated) | Heterocyclic Drug Development |
*LogP values are estimated based on substituent contributions.
Structural and Functional Differences
Fluorine vs. Methoxy Substitution: The fluorine atoms in this compound enhance electronegativity and metabolic stability compared to methoxy-substituted analogs (e.g., the tetrahydropyrimidine compound). Methoxy groups, being electron-donating, may increase ring reactivity but reduce resistance to oxidative degradation.
Amino Group Influence: The primary amino group in this compound enables hydrogen bonding, improving solubility and target interaction. In contrast, the thioxo group in the tetrahydropyrimidine analog may facilitate tautomerism or metal coordination.
Core Structure: The phenoxy-ethanol backbone of this compound contrasts with the tetrahydropyrimidine ring in the second compound. The latter’s heterocyclic core is common in kinase inhibitors (e.g., dihydropyrimidine derivatives), whereas the former’s aromatic ether structure is prevalent in herbicides and β-blocker analogs.
Biological Activity
2-(4-Amino-2,6-difluorophenoxy)ethan-1-OL, a compound of interest in medicinal chemistry, has been the subject of various studies due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a difluorophenoxy group attached to an ethan-1-OL backbone, which contributes to its pharmacological profile. The presence of the amino group enhances its interaction with biological targets.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : CHFNO
Pharmacological Effects
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Activity : Similar compounds have shown potent anti-inflammatory effects in animal models. For instance, related compounds like CGP 28238 have demonstrated significant efficacy in reducing inflammation in rat adjuvant arthritis models .
- Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotection in ischemic conditions. For example, derivatives acting on the 11β-HSD1 enzyme have shown potential in reducing neuronal damage during ischemic events .
- Antimicrobial Properties : Some analogs have demonstrated effectiveness against antibiotic-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Pro-inflammatory Cytokines : It is hypothesized that the compound may inhibit the production of pro-inflammatory cytokines, similar to other anti-inflammatory agents.
- Modulation of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways, influencing cellular responses during inflammatory and neurodegenerative processes.
Study on Anti-inflammatory Properties
A study involving CGP 28238 (a related compound) reported an effective dose (ED40 = 0.05 mg/kg) demonstrating significant anti-inflammatory activity in rat models. This underscores the potential for similar compounds to yield therapeutic effects in inflammatory diseases .
Neuroprotection Research
Research has shown that compounds targeting 11β-HSD1 can significantly reduce neuronal damage post-stroke. In one study, carbenoxolone-related compounds exhibited neuroprotective effects by modulating glucocorticoid levels, suggesting a pathway that could be relevant for this compound .
Antimicrobial Activity Studies
In vitro studies have demonstrated that related fluoro-substituted phenoxy compounds possess potent antimicrobial properties against various pathogens, including resistant strains like MRSA. These findings suggest that this compound could be explored further for its antimicrobial potential .
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anti-inflammatory | CGP 28238 | ED40 = 0.05 mg/kg |
| Neuroprotective | Carbenoxolone | Reduced neuronal damage |
| Antimicrobial | Fluoro-substituted phenoxy compounds | Effective against MRSA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
